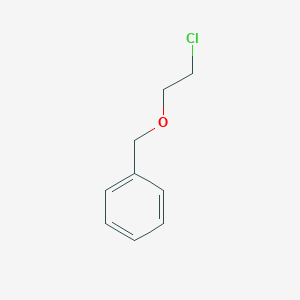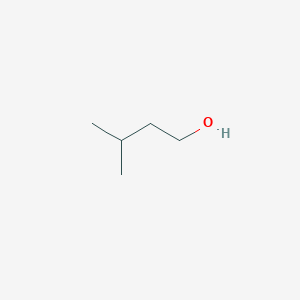
Benzyl 2-chloroethyl ether
概要
説明
Benzyl 2-Chloroethyl Ether is a chemical compound with the molecular formula C9H11ClO. It has an average mass of 170.636 Da and a monoisotopic mass of 170.049850 Da .
Synthesis Analysis
Ethers, including Benzyl 2-Chloroethyl Ether, can be synthesized through several methods. One common method is the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is alkoxymercuration, which involves reacting an alkene with an alcohol in the presence of a mercuric compound, followed by treatment with sodium borohydride .Molecular Structure Analysis
The molecular structure of Benzyl 2-Chloroethyl Ether consists of a benzyl group attached to a 2-chloroethyl ether group . In terms of spectroscopy, ethers typically have a strong C-O stretch between 1000 and 1300 1/cm. Hydrogens on carbon adjacent to the ether show up in the region of 3.4-4.5 ppm .Physical And Chemical Properties Analysis
Benzyl 2-Chloroethyl Ether has a density of 1.1±0.1 g/cm3, a boiling point of 232.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 45.0±3.0 kJ/mol and a flash point of 100.6±14.2 °C .科学的研究の応用
Synthesis of Insecticides
Benzyl 2-chloroethyl ether is used in the synthesis of a series of benzyl 2-chloroethyl ethers required in insecticide screening tests . The solvolysis reaction between benzyl chlorides and ethylene chlorohydrin has been employed for this synthesis . This method is limited to the synthesis of benzyl 2-chloroethyl ethers which possess a partially deactivated nucleus .
Chemical Research
Benzyl 2-chloroethyl ether is used in chemical research due to its unique properties. It’s used in the synthesis of various compounds, including derivatives of chlorobenzenesulphonic acid, 2-hydroxybenzophenoiles, and phenoxymethyl 2-chloroethyl ethers .
Safety and Hazards
作用機序
Target of Action
Benzyl 2-chloroethyl ether is a chemical compound that is primarily used in the synthesis of phosphine ligands . The primary targets of this compound are the molecules that are involved in the synthesis of these ligands.
Mode of Action
The mode of action of Benzyl 2-chloroethyl ether involves a solvolysis reaction with benzyl chlorides and ethylene chlorohydrin . This reaction forms a series of benzyl 2-chloroethyl ethers, which are then used in the synthesis of phosphine ligands . The reaction is influenced by the reactivity of the benzene nucleus and is susceptible to polymerization under the influence of heat and acid catalyst .
Biochemical Pathways
The biochemical pathway involved in the action of Benzyl 2-chloroethyl ether is the synthesis of phosphine ligands. This process involves the solvolysis reaction between benzyl halides and ethylene chlorohydrin . The resulting benzyl 2-chloroethyl ethers are then used in the synthesis of phosphine ligands .
Pharmacokinetics
Its physical properties such as its molecular formula (c9h11clo), average mass (170636 Da), and monoisotopic mass (170049850 Da) are known .
Result of Action
The result of the action of Benzyl 2-chloroethyl ether is the formation of phosphine ligands . These ligands are important in various chemical reactions, including those used in the production of insecticides .
Action Environment
The action of Benzyl 2-chloroethyl ether is influenced by environmental factors such as temperature and the presence of acid catalysts . For example, the solvolysis reaction between benzyl halides and ethylene chlorohydrin is influenced by heat . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
特性
IUPAC Name |
2-chloroethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMXDQREQJWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279097 | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-chloroethyl ether | |
CAS RN |
17229-17-3 | |
| Record name | 17229-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-Chloroethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(2-Chloroethoxy)methyl]benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the synthesis method for benzyl 2-chloroethyl ethers described in the research?
A1: The paper [] details a synthesis method for benzyl 2-chloroethyl ethers utilizing a solvolysis reaction. This involves reacting benzyl chlorides with ethylene chlorohydrin. This method is significant as it provides a pathway for creating a series of benzyl 2-chloroethyl ethers, which are then used in insecticide screening tests.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)




